3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 6-position and a prop-1-en-2-yl group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-(prop-1-en-2-yl)pyridine with trifluoromethylating agents under specific reaction conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques, such as catalytic hydrogenation and microwave-assisted synthesis, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new pyridine derivatives with different functional groups.
Scientific Research Applications
3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)pyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)pyridin-2-amine: Lacks the prop-1-en-2-yl group, leading to variations in reactivity and applications.
3-(Prop-1-en-2-yl)-pyridine:
Uniqueness
3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility and makes it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
3-prop-1-en-2-yl-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-5(2)6-3-4-7(9(10,11)12)14-8(6)13/h3-4H,1H2,2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIMYTNESFWIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(N=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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